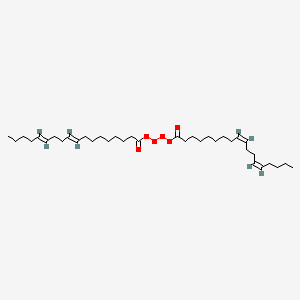
Linolenic acid peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Linolenic acid peroxide is a derivative of linolenic acid, a polyunsaturated omega-3 fatty acid. It is formed through the peroxidation of linolenic acid, a process that involves the addition of oxygen to the fatty acid. This compound is significant in various biological and chemical processes, particularly in the context of lipid peroxidation, which is a type of oxidative degradation of lipids.
準備方法
Synthetic Routes and Reaction Conditions: Linolenic acid peroxide can be synthesized through the reaction of linolenic acid with oxygen in the presence of a catalyst. Transition metal ions such as iron and copper are commonly used as catalysts in this process . The reaction typically occurs at elevated temperatures, around 37°C, and may involve the use of free radical scavengers like butylated hydroxytoluene to control the reaction .
Industrial Production Methods: Industrial production of this compound often involves the use of enzyme-catalyzed reactions. For instance, lipoxygenase enzymes can catalyze the hydroperoxidation of linolenic acid in a solvent-free system. This method is advantageous as it can be optimized for high yields and regioselectivity .
化学反応の分析
Types of Reactions: Linolenic acid peroxide primarily undergoes oxidation reactions. It can also participate in reduction and substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxygen or other oxidizing agents in the presence of catalysts like transition metal ions.
Reduction: Can be achieved using reducing agents such as hydrogen or hydrides.
Substitution: May involve nucleophiles that can replace the peroxide group under suitable conditions.
Major Products: The primary products of these reactions include various oxidized derivatives of linolenic acid, such as hydroperoxides and aldehydes .
科学的研究の応用
Linolenic acid peroxide has several applications in scientific research:
Chemistry: Used as a model compound to study lipid peroxidation and oxidative stress mechanisms.
Biology: Investigated for its role in cellular damage and signaling pathways related to oxidative stress.
作用機序
The mechanism of action of linolenic acid peroxide involves its interaction with cellular components, leading to oxidative damage. It can generate reactive oxygen species (ROS) that cause lipid peroxidation, protein oxidation, and DNA damage. These effects are mediated through pathways involving transcription factors like NF-kappa B and enzymes such as lipoxygenases .
類似化合物との比較
Linolenic acid peroxide is similar to other lipid peroxides, such as linoleic acid peroxide and arachidonic acid peroxide. it is unique in its specific structure and the types of reactions it undergoes. Similar compounds include:
Linoleic Acid Peroxide: Another polyunsaturated fatty acid peroxide with similar oxidative properties.
Arachidonic Acid Peroxide: Known for its role in inflammatory processes and signaling pathways.
This compound stands out due to its specific applications in studying oxidative stress and its potential therapeutic implications.
特性
CAS番号 |
12673-50-6 |
|---|---|
分子式 |
C36H62O6 |
分子量 |
590.9 g/mol |
IUPAC名 |
[(9E,13E)-octadeca-9,13-dienoyl]peroxy (9Z,13Z)-octadeca-9,13-dieneperoxoate |
InChI |
InChI=1S/C36H62O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-41-42-40-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h9-12,17-20H,3-8,13-16,21-34H2,1-2H3/b11-9-,12-10+,19-17-,20-18+ |
InChIキー |
GPPCTUDQHXJACQ-ZTFKAXLESA-N |
異性体SMILES |
CCCC/C=C/CC/C=C/CCCCCCCC(=O)OOOOC(=O)CCCCCCC/C=C\CC/C=C\CCCC |
正規SMILES |
CCCCC=CCCC=CCCCCCCCC(=O)OOOOC(=O)CCCCCCCC=CCCC=CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


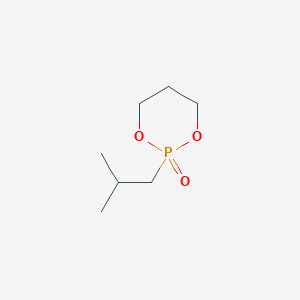

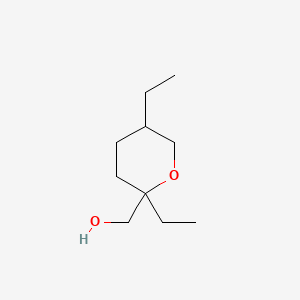

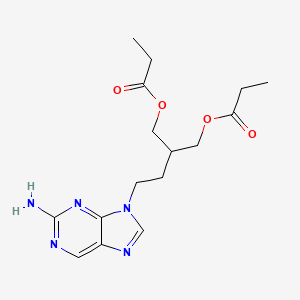
![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)
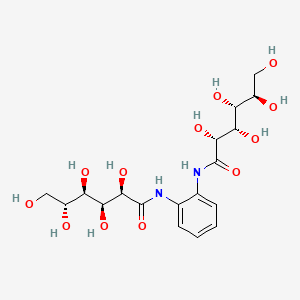

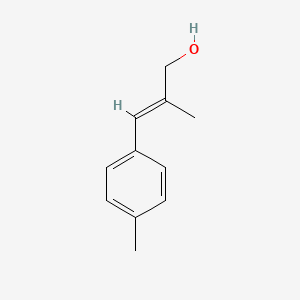
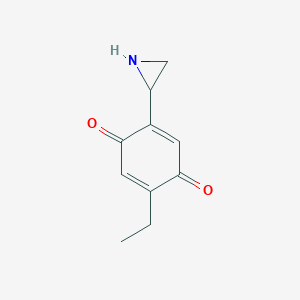
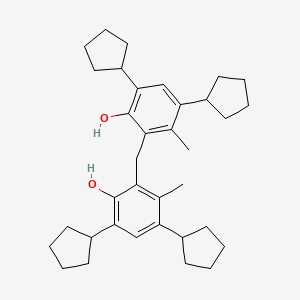
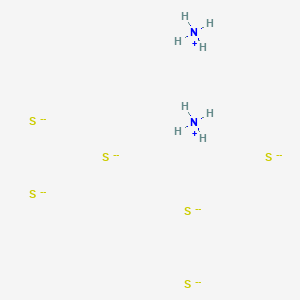
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)

